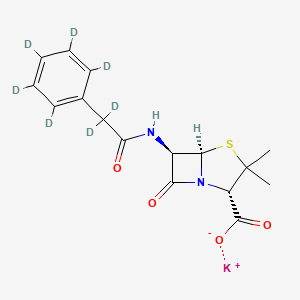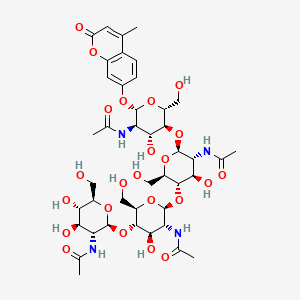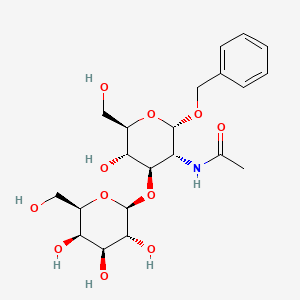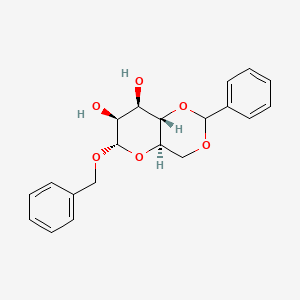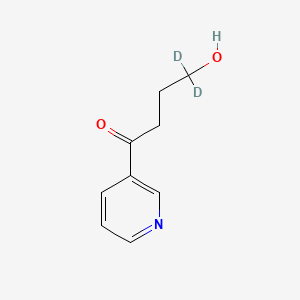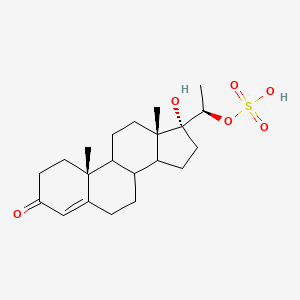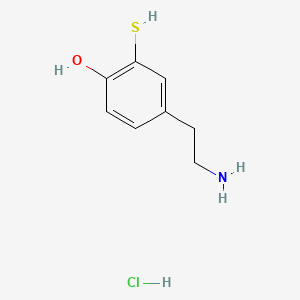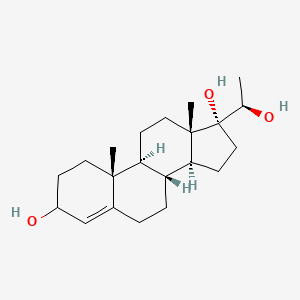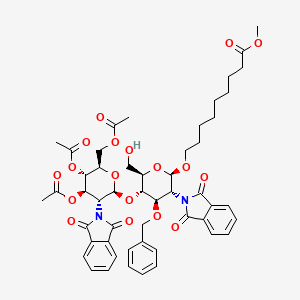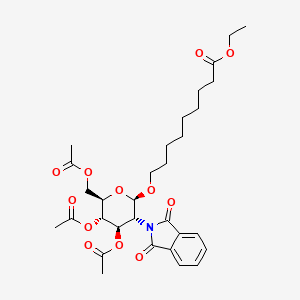![molecular formula C10H20N2O8S2 B561762 1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea CAS No. 550325-50-3](/img/structure/B561762.png)
1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea is a compound known for its utility in proteomics research. It is a derivative of MTS-galactose and is often used as an affinity inactivator to probe catalytic mechanisms . This compound has a molecular formula of C10H20N2O8S2 and a molecular weight of 360.40 g/mol .
Métodos De Preparación
The synthesis of N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea involves several steps. One common method includes the reaction of galactose derivatives with methanethiosulfonyl ethyl urea under controlled conditions. The reaction typically requires a solvent like methanol and is conducted at specific temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can result in the replacement of the methanethiosulfonyl group with other functional groups .
Aplicaciones Científicas De Investigación
N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study catalytic mechanisms and enzyme activity. In biology, it serves as a tool for probing protein interactions and functions . Additionally, it is used in industrial processes that require precise control of catalytic activities.
Mecanismo De Acción
The mechanism of action of N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea involves its role as an affinity inactivator. It binds to specific molecular targets, such as enzymes, and inactivates them by modifying their active sites . This modification can occur through the formation of covalent bonds with the target molecules, leading to changes in their structure and function . The pathways involved in this process are often related to the catalytic activities of the target enzymes .
Comparación Con Compuestos Similares
N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea can be compared with other similar compounds, such as other MTS-galactose derivatives. These compounds share similar structures and functions but may differ in their specific applications and reactivity. For example, some derivatives may have different substituents on the galactose moiety, leading to variations in their binding affinities and inactivation mechanisms. The uniqueness of N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea lies in its specific combination of functional groups, which provides distinct advantages in certain research applications.
Propiedades
IUPAC Name |
1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17)/t5?,6-,7-,8?,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWDDMEGXWJSC-RNQHSHRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)N[C@H]1C([C@H]([C@H](C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675622 |
Source


|
| Record name | N-({2-[(Methanesulfonyl)sulfanyl]ethyl}carbamoyl)-alpha-L-erythro-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550325-50-3 |
Source


|
| Record name | N-({2-[(Methanesulfonyl)sulfanyl]ethyl}carbamoyl)-alpha-L-erythro-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)
![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)
